molecular formula C9H12N2 B120456 4-Pyrrolidin-2-ylpyridine CAS No. 128562-25-4

4-Pyrrolidin-2-ylpyridine

Cat. No.: B120456
CAS No.: 128562-25-4
M. Wt: 148.2 g/mol
InChI Key: GDGNPIOGJLCICG-UHFFFAOYSA-N
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Description

4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

4-Pyrrolidin-2-ylpyridine plays a significant role in various biochemical reactions. It acts as a base catalyst, facilitating reactions by donating electron pairs to electrophilic centers. This compound interacts with enzymes such as fructose 5-dehydrogenase, where it inhibits the enzyme’s activity by binding to its active site . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can impact cell function by affecting the stability and activity of various proteins within the cell .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of this compound with biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and protein activity . Its stability may decrease over time, leading to reduced efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by altering the levels of key metabolites within the cell . The interactions of this compound with cofactors and other enzymes play a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyridine typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines .

Scientific Research Applications

4-Pyrrolidin-2-ylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Comparison with Similar Compounds

  • 2-Pyrrolidin-2-ylpyridine
  • 4-Morpholinopyridine
  • 4-Pyridinethioamide

Comparison: 4-Pyrrolidin-2-ylpyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions and biological assays .

Properties

IUPAC Name

4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNPIOGJLCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378004, DTXSID901305418
Record name 4-pyrrolidin-2-ylpyridine
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Record name (-)-4-(2-Pyrrolidinyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130343-15-6, 128562-25-4
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130343-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-2-yl)pyridine
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